molecular formula C22H41NaO7S B13741316 Sodium 1,4-dinonyl sulfosuccinate CAS No. 3246-20-6

Sodium 1,4-dinonyl sulfosuccinate

Cat. No.: B13741316
CAS No.: 3246-20-6
M. Wt: 472.6 g/mol
InChI Key: OQFRATAOPGTAOP-UHFFFAOYSA-M
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Description

Historical Context and Evolution of Sulfosuccinate (B1259242) Surfactant Research in Colloidal Science

The journey of sulfosuccinate surfactants in colloidal science is a rich narrative of chemical innovation driven by the pursuit of enhanced surface activity and milder formulations. researchgate.net The fundamental structure, a sulfonate group combined with two ester linkages, provides a versatile platform for tuning surfactant properties by modifying the attached alkyl chains. researchgate.net

Early research in the mid-20th century established the foundational principles of how these molecules behave at interfaces, leading to their widespread use as wetting agents, emulsifiers, and dispersants. researchgate.net A significant milestone in this evolution was the development and characterization of sodium dioctyl sulfosuccinate (DOSS), which became a benchmark for high efficiency in reducing surface and interfacial tension. nih.govnih.gov

The synthesis of sulfosuccinates typically involves a two-step process: the esterification of maleic anhydride (B1165640) with an alcohol, followed by the sulfonation of the resulting maleate (B1232345) ester with a sulfite (B76179) salt. google.com This straightforward synthesis has allowed for the creation of a diverse library of sulfosuccinate structures, with varying alkyl chain lengths and branching, each offering a unique set of physicochemical properties. nih.gov Research has shown that the length and branching of the alkyl chains have a direct impact on properties such as hydrophobicity, foaming, and detergency. researchgate.net

Academic Significance of Dinonyl Sulfosuccinates in Contemporary Colloid and Interface Science

The academic significance of dinonyl sulfosuccinates, including Sodium 1,4-dinonyl sulfosuccinate, lies in the specific properties conferred by the C9 alkyl chains. In the broader context of dialkyl sulfosuccinates, the length of the alkyl chain is a critical determinant of the surfactant's performance. ripublication.com Longer alkyl chains generally lead to increased hydrophobicity, which can enhance the surfactant's ability to interact with and stabilize non-polar substances. researchgate.net

Contemporary research in colloid and interface science continues to explore the relationship between the molecular structure of surfactants and their macroscopic behavior. For dinonyl sulfosuccinates, this translates to investigating how the nine-carbon chains influence aggregation behavior, such as the formation of micelles and microemulsions. The larger hydrophobic volume of the dinonyl groups compared to, for instance, dioctyl groups, is expected to lead to a lower critical micelle concentration (CMC) and different packing parameters in micellar structures.

Furthermore, the study of dinonyl sulfosuccinates contributes to the understanding of structure-property relationships in stimuli-responsive colloidal systems. The self-assembly of these surfactants can be sensitive to external stimuli such as temperature, pH, and the presence of electrolytes, making them interesting candidates for advanced applications where controlled release or dynamic interfacial properties are required. researchgate.net

Overview of Key Research Areas and Challenges for this compound

While specific research on this compound is not as extensive as for other sulfosuccinates, several key research areas and challenges can be identified based on the broader field of long-chain sulfosuccinate surfactants.

Key Research Areas:

Advanced Emulsion and Dispersion Formulation: The unique hydrophobic-lipophilic balance (HLB) of this compound makes it a candidate for creating highly stable emulsions and dispersions, particularly for applications involving non-polar oils and particles. researchgate.net Research into its effectiveness in forming and stabilizing nanoemulsions and complex multiphase systems is a promising avenue.

Enhanced Oil Recovery (EOR): Anionic surfactants with long alkyl chains are investigated for their potential in EOR by reducing interfacial tension between oil and water, and altering the wettability of reservoir rocks. researchgate.net The properties of this compound could be tailored for specific reservoir conditions.

Stimuli-Responsive Systems: A deeper understanding of how the self-assembled structures of this compound respond to various stimuli could lead to the development of "smart" materials for applications such as controlled drug delivery or switchable catalysts. researchgate.net

Research Challenges:

Limited Physicochemical Data: A primary challenge is the scarcity of fundamental physicochemical data for this compound, such as its precise CMC, surface tension isotherms, and aggregation behavior under different conditions. nih.gov This lack of data hinders predictive modeling and rational formulation design.

Solubility and Krafft Point: Long-chain surfactants can exhibit limited aqueous solubility and higher Krafft points (the temperature at which the surfactant becomes sufficiently soluble to form micelles). A key challenge is to characterize these properties for this compound and to develop strategies to mitigate any potential limitations, for example, through the use of co-surfactants or co-solvents.

Comparative Performance Studies: There is a need for systematic studies that directly compare the performance of this compound with other dialkyl sulfosuccinates across a range of applications. This would provide a clearer understanding of its specific advantages and disadvantages.

Chemical Compound Information

Compound Name
This compound
Sodium dioctyl sulfosuccinate
Maleic anhydride

Physicochemical Properties of this compound

PropertyValueSource
CAS Number 3246-20-6
Molecular Formula C22H41NaO7S evitachem.com
Molecular Weight 472.61 g/mol evitachem.com
Synonyms Butanedioic acid, 2-sulfo-, 1,4-dinonyl ester, sodium salt; Dinonyl sodium sulfosuccinate
Classification Anionic surfactant evitachem.com

Properties

CAS No.

3246-20-6

Molecular Formula

C22H41NaO7S

Molecular Weight

472.6 g/mol

IUPAC Name

sodium;1,4-di(nonoxy)-1,4-dioxobutane-2-sulfonate

InChI

InChI=1S/C22H42O7S.Na/c1-3-5-7-9-11-13-15-17-28-21(23)19-20(30(25,26)27)22(24)29-18-16-14-12-10-8-6-4-2;/h20H,3-19H2,1-2H3,(H,25,26,27);/q;+1/p-1

InChI Key

OQFRATAOPGTAOP-UHFFFAOYSA-M

Canonical SMILES

CCCCCCCCCOC(=O)CC(C(=O)OCCCCCCCCC)S(=O)(=O)[O-].[Na+]

Origin of Product

United States

Synthetic Methodologies and Purity Assessment for Research Applications of Sodium 1,4 Dinonyl Sulfosuccinate

Established Synthetic Pathways for Sodium 1,4-dinonyl sulfosuccinate (B1259242) and Related Analogues

The synthesis of sodium 1,4-dinonyl sulfosuccinate, an anionic surfactant, is a multi-step process that begins with the esterification of maleic anhydride (B1165640) followed by sulfonation and neutralization. pcc.euchemicalbook.com This pathway is also applicable for the synthesis of related sulfosuccinate analogues by varying the alcohol used in the initial esterification step. researcher.liferesearchgate.net

Esterification Reaction Mechanisms for Sulfosuccinate Diesters

The first step in producing this compound is the formation of a dialkyl maleate (B1232345), in this case, dinonyl maleate. This is achieved through the esterification of maleic anhydride with nonyl alcohol. zbaqchem.comppor.az The reaction is typically catalyzed by an acid, such as sulfuric acid or p-toluenesulfonic acid. zbaqchem.comzbaqchem.com The reaction proceeds in two stages. The first stage, the formation of the monoester, is rapid. The second stage, the formation of the diester, is slower and often requires elevated temperatures and a catalyst to proceed at a reasonable rate. ppor.azresearchgate.net

Several factors influence the esterification process, including the choice of alcohol, reaction temperature, and catalyst concentration. zbaqchem.com The use of a heterogeneous recyclable Bronsted solid acid catalyst, like Amberlyst-15, has been shown to be effective for both the esterification of maleic anhydride and the subsequent sulfonation of the dioctyl maleate ester. researcher.life One of the primary challenges during esterification is the potential for the isomerization of the maleate diester to the corresponding fumarate (B1241708) diester, which can be influenced by the reaction conditions and catalyst. google.com The formation of byproducts such as maleic acid and fumaric acid can also occur, which necessitates subsequent purification steps. zbaqchem.com

A general representation of the esterification reaction is as follows:

Maleic Anhydride + 2 Nonyl Alcohol → Dinonyl Maleate + Water

Sulfonation and Neutralization Processes in this compound Synthesis

Following the synthesis of dinonyl maleate, the next crucial step is sulfonation. This process introduces the sulfonic acid group (-SO₃H) to the double bond of the maleate ester. numberanalytics.commasterorganicchemistry.com A common sulfonating agent is a solution of sodium bisulfite (NaHSO₃). chemicalbook.comresearchgate.net The reaction involves the addition of the bisulfite ion across the carbon-carbon double bond of the dinonyl maleate.

The general sulfonation reaction can be depicted as:

Dinonyl Maleate + Sodium Bisulfite → this compound

The final step is the neutralization of the resulting sulfosuccinic acid ester. If the sulfonation is carried out with a reagent like sulfur trioxide, the resulting sulfonic acid is then neutralized with a base, typically sodium hydroxide (B78521) or sodium carbonate, to yield the final product, this compound. chemicalbook.comnumberanalytics.com When sodium bisulfite is used as the sulfonating agent, the sodium salt is formed directly. chemicalbook.com

Advanced Purification Techniques for High-Purity Research Grade this compound

Obtaining research-grade this compound with high purity is essential for accurate and reproducible scientific studies. After synthesis, the crude product often contains unreacted starting materials, byproducts from side reactions, and residual catalyst. Advanced purification techniques are therefore necessary.

One common method for purifying sulfosuccinate surfactants is washing the product with a non-polar solvent, such as petroleum ether, to remove unreacted alcohols and other non-polar impurities. ripublication.com For more rigorous purification, chromatographic techniques are employed. Solid-phase extraction (SPE) with weak anion exchange (WAX) cartridges has proven effective in separating sulfosuccinate surfactants like dioctyl sodium sulfosuccinate (DOSS) from complex matrices, such as those containing oil. researchgate.net This technique allows for the selective retention of the anionic surfactant while allowing non-polar components to pass through.

Analytical Methodologies for Purity and Structural Integrity Assessment in Research

A comprehensive assessment of purity and structural integrity is paramount for research-grade this compound. This is achieved through a combination of chromatographic and spectroscopic techniques. americanlaboratory.com

Chromatographic Techniques (e.g., HPLC, UPLC) for Separation and Purity

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are powerful tools for the separation and quantification of anionic surfactants like this compound. researchgate.netsielc.com These techniques can separate the target compound from impurities and related analogues.

Reverse-phase HPLC is a frequently used method for the analysis of sulfosuccinate diesters. sielc.comnih.gov The separation is based on the differential partitioning of the analytes between a non-polar stationary phase and a polar mobile phase. For instance, a method for dioctyl sodium sulfosuccinate uses an acetonitrile (B52724) and water mobile phase with a phosphoric acid modifier. sielc.com For applications requiring mass spectrometry (MS) compatibility, volatile buffers like formic acid or ammonium (B1175870) formate (B1220265) are used instead of phosphoric acid. sielc.comsielc.com UPLC, with its use of smaller particle size columns (typically < 2 µm), offers significant advantages over traditional HPLC, including higher resolution, faster analysis times, and increased sensitivity. youtube.com

Analytical TechniqueColumn TypeMobile PhaseDetection MethodApplication
HPLC Reverse-Phase (e.g., C18, Newcrom R1)Acetonitrile/Water with acid modifier (e.g., phosphoric acid, formic acid)UV, Evaporative Light Scattering Detector (ELSD), Mass Spectrometry (MS)Purity assessment, separation from impurities. sielc.comresearchgate.net
UPLC Sub-2 µm particle size columnsSimilar to HPLC, optimized for high pressureMS, ELSDHigh-throughput analysis, improved resolution and sensitivity. sielc.comyoutube.com
SPE-LC/MS Weak Anion Exchange (WAX) cartridges followed by LC-MSGradient elutionHigh-Resolution Mass Spectrometry (Orbitrap)Separation and quantification in complex matrices. researchgate.net

Spectroscopic Methods (e.g., NMR, IR, Mass Spectrometry) for Characterization

Spectroscopic methods provide detailed information about the molecular structure of this compound, confirming its identity and integrity.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. Key characteristic absorption bands for a sulfosuccinate ester include:

C=O stretching of the ester groups, typically appearing around 1740 cm⁻¹. spectroscopyonline.comresearchgate.net

S=O stretching of the sulfonate group.

C-O stretching of the ester linkages, usually found in the 1300-1000 cm⁻¹ region. spectroscopyonline.com

C-H stretching of the alkyl chains. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are indispensable for elucidating the detailed molecular structure.

¹H NMR provides information on the number and types of protons and their neighboring environments. For this compound, one would expect to see signals corresponding to the protons on the nonyl chains and the succinate (B1194679) backbone. researchgate.netchemicalbook.com

¹³C NMR reveals the different carbon environments within the molecule, confirming the presence of the carbonyl carbons of the esters, the carbons of the alkyl chains, and the carbons of the sulfosuccinate core. researchgate.net

Mass Spectrometry (MS): MS is used to determine the molecular weight and fragmentation pattern of the compound, further confirming its identity. High-resolution mass spectrometry (HRMS), such as Orbitrap MS, can provide highly accurate mass measurements, which is crucial for distinguishing between compounds with similar nominal masses. researchgate.netnih.gov Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a particularly powerful technique for the sensitive and selective quantification of sulfosuccinates in various samples. nih.gov

Spectroscopic TechniqueInformation ObtainedKey Features for this compound
Infrared (IR) Functional group identificationC=O stretch (~1740 cm⁻¹), S=O stretch, C-O stretch (1300-1000 cm⁻¹), C-H stretch. spectroscopyonline.comresearchgate.net
¹H NMR Proton environment and connectivitySignals for nonyl chain protons (CH₃, CH₂), succinate backbone protons. researchgate.netchemicalbook.com
¹³C NMR Carbon skeleton structureSignals for ester carbonyl carbons, nonyl chain carbons, succinate backbone carbons. researchgate.net
Mass Spectrometry (MS) Molecular weight and fragmentationDetermination of molecular ion peak and characteristic fragment ions. researchgate.netnih.gov
High-Resolution MS (HRMS) Accurate mass determinationPrecise molecular formula confirmation. researchgate.netnih.gov

Self Assembly and Aggregation Phenomena of Sodium 1,4 Dinonyl Sulfosuccinate

Micellization Thermodynamics and Kinetics of Sodium 1,4-dinonyl sulfosuccinate (B1259242) in Aqueous Systems

The formation of micelles by Sodium 1,4-dinonyl sulfosuccinate in water is a spontaneous process driven by the need to minimize the unfavorable interactions between its hydrophobic nonyl chains and the aqueous environment. This phenomenon is governed by a delicate balance of thermodynamic and kinetic factors.

The critical micelle concentration (CMC) is a fundamental property of a surfactant, representing the concentration at which micellar aggregates begin to form in significant numbers. wikipedia.org This concentration can be determined by monitoring changes in the physical properties of the surfactant solution. For ionic surfactants like this compound, tensiometry and conductometry are two common and effective methods.

Tensiometric Method: This method relies on the principle that surfactant monomers adsorb at the air-water interface, reducing the surface tension of the solution. As the surfactant concentration increases, the surface tension decreases until the CMC is reached. Above the CMC, the interface becomes saturated with monomers, and any additional surfactant molecules form micelles in the bulk solution, causing the surface tension to remain relatively constant. The CMC is identified as the point of inflection in a plot of surface tension versus the logarithm of the surfactant concentration. wikipedia.orgscispace.com

Conductometric Method: This technique is suitable for ionic surfactants whose micelles are composed of aggregated ions and possess a different molar conductivity than the free monomers. Below the CMC, the specific conductivity of the solution increases linearly with concentration as more charge-carrying monomers are added. Above the CMC, while conductivity still increases with concentration, the slope of the line decreases. This change occurs because the newly formed micelles have a lower mobility than the individual ions and bind a fraction of the counterions, reducing the total number of effective charge carriers. The CMC is determined from the intersection of the two linear segments in the conductivity versus concentration plot. researchgate.netresearchgate.net

Illustrative Data for Anionic Surfactant CMC Determination The following table provides a conceptual representation of data obtained from tensiometric and conductometric measurements for determining the CMC of an anionic surfactant.

Concentration (mM)Surface Tension (mN/m)Conductivity (μS/cm)Comment
1.055.0150Below CMC: Monomers reduce surface tension and increase conductivity.
2.045.0250
3.038.0350
~3.5 (CMC) ~35.0 ~400 At CMC: Inflection point. Micelles begin to form.
4.035.0430Above CMC: Surface tension is constant. Conductivity increases at a slower rate.
5.035.0460
6.035.0490

The spontaneity of micellization is quantified by the standard Gibbs free energy of micellization (ΔG°mic), which is related to the enthalpy (ΔH°mic) and entropy (ΔS°mic) of the process by the Gibbs-Helmholtz equation: ΔG°mic = ΔH°mic - TΔS°mic.

Gibbs Free Energy (ΔG°mic): A negative value for ΔG°mic indicates that micelle formation is a spontaneous process. For ionic surfactants, ΔG°mic can be calculated from the CMC value. The process becomes more favorable with increasing hydrophobicity of the surfactant; therefore, this compound, with its two C9 alkyl chains, is expected to have a highly negative ΔG°mic. researchgate.net

Enthalpy (ΔH°mic): The enthalpy change can be endothermic or exothermic depending on the surfactant and the temperature. It can be determined from the temperature dependence of the CMC. For many ionic surfactants, ΔH°mic is small and can change sign with temperature. researchgate.netacs.org

Entropy (ΔS°mic): Micellization is predominantly an entropy-driven process. While the aggregation of surfactant molecules into micelles might seem to decrease entropy (a negative contribution), the release of structured water molecules from around the hydrophobic chains into the bulk water results in a large, positive entropy change. This "hydrophobic effect" is the main driving force for micellization. wikipedia.orgresearchgate.net

Typical Thermodynamic Parameters of Micellization for an Anionic Surfactant This table presents representative thermodynamic data for a well-studied anionic surfactant, Sodium dioctyl sulfosuccinate (AOT), which serves as an analogue for understanding the expected behavior of this compound.

ParameterTypical Value (at 298 K)Contribution to Micellization
CMC ~2.5 mM (for AOT in water) acs.orgIndicates concentration for spontaneous aggregation.
ΔG°mic -30 to -40 kJ/mol researchgate.netNegative value confirms the spontaneity of the process.
ΔH°mic -5 to +5 kJ/mol acs.orgSmall contribution; can be endothermic or exothermic.
TΔS°mic +35 to +45 kJ/molLarge positive value indicates the process is entropy-driven.

Micellar systems are not static; they are highly dynamic equilibria. There is a constant and rapid exchange of monomeric surfactant molecules between the bulk solution and the micelles. The kinetics of these processes are typically characterized by two relaxation times:

A fast relaxation time (τ₁): This is on the order of microseconds to milliseconds and is associated with the rapid exchange of monomers between existing micelles and the bulk solution.

A slow relaxation time (τ₂): This is on the order of milliseconds to seconds and corresponds to the complete formation and dissolution of micelles.

These kinetic parameters are crucial for applications involving rapid changes in concentration or temperature. While specific kinetic data for this compound are not available, studies on analogous surfactants like AOT show these dynamic processes are fundamental to their behavior. core.ac.uk

Micellar Structure and Dynamics in Aqueous and Non-Aqueous Media

The branched, double-chain structure of this compound gives it significant steric bulk, influencing the shape and type of aggregates it forms in different solvents.

The type of micelle formed depends on the nature of the solvent.

Normal Micelles: In polar solvents like water, this compound forms normal micelles. In these aggregates, the hydrophobic nonyl tails are sequestered in the core, away from the water, while the hydrophilic sulfosuccinate head groups are exposed to the aqueous environment, forming the micelle-water interface. tainstruments.com

Reverse Micelles (or Inverted Micelles): In non-polar, organic solvents (e.g., alkanes like isooctane), the surfactant molecules aggregate in the opposite orientation. The polar head groups form a hydrophilic inner core, shielding themselves from the apolar solvent, while the hydrophobic tails extend outwards into the organic phase. core.ac.uk Surfactants like AOT are renowned for their ability to form well-defined, thermodynamically stable reverse micelles. These structures can encapsulate significant amounts of water in their polar cores, creating "water-in-oil" microemulsions. core.ac.uknih.govnih.gov Given its structural similarity to AOT, this compound is also expected to be an effective agent for forming reverse micelles.

A key characteristic of micelles is their ability to solubilize substances that are otherwise insoluble in the bulk solvent.

Solubilization Capacity: Normal micelles in aqueous solutions can solubilize non-polar compounds (e.g., oils, hydrophobic drugs) within their hydrophobic core. Conversely, reverse micelles in organic solvents can solubilize polar substances (e.g., water, salts, polar proteins) within their hydrophilic core. nih.gov The solubilization capacity is dependent on the size and number of micelles in the system.

Microenvironment Polarity: The polarity within a micellar core is distinctly different from that of the bulk solvent. The core of a normal micelle provides a non-polar, hydrocarbon-like microenvironment. The core of a reverse micelle, particularly when containing water, provides a polar microenvironment. The interfacial region of both micelle types, where the head groups and tails meet, exhibits an intermediate polarity. This property is often studied using solvatochromic probes, which are molecules whose light absorption or emission spectra change depending on the polarity of their immediate surroundings. nih.gov

Influence of Solvent Composition and Cosolvents on Aggregation Behavior

The aggregation behavior of sulfosuccinate surfactants, such as this compound, is profoundly influenced by the composition of the solvent system. The spontaneity and characteristics of aggregate formation are dictated by solvent properties like polarity, cohesiveness, and the specific interactions between the surfactant and solvent molecules. nih.govresearchgate.net

The aggregation of anionic sulfosuccinate surfactants has been studied in novel solvent systems like deep eutectic solvents (DESs) and their aqueous mixtures. nih.gov DESs, such as Reline (choline chloride and urea) and Ethaline (choline chloride and ethylene (B1197577) glycol), provide unique environments for self-assembly. nih.gov The critical aggregation concentration (cac) of the surfactant is a key parameter that shifts in response to the solvent environment. It is observed that the spontaneity of aggregation in neat DESs or their aqueous mixtures follows trends that correlate with various solvent parameters, including Kamlet-Taft polarity parameters, the Gordon parameter (G), which reflects solvent cohesiveness, and cohesive energy density. nih.govresearchgate.net

The addition of water to DESs can disrupt the solvent's nanostructure. For instance, at high water content (e.g., 51 wt%), the system begins to behave more like a simple aqueous solution of the DES components, which alters the aggregation process. nih.gov In these mixed systems, the surfactant may undergo nanosegregation rather than forming the well-defined self-assembled structures seen in neat DESs. nih.gov

Cosolvents, which are additives that modify the bulk solvent properties, play a critical role. researchgate.net Depending on their nature, cosolvents can either promote or hinder micellization.

Cohesive Force Reduction : Polar organic solvents like ethanol (B145695) and propanol (B110389) can decrease the cohesive forces within the solvent mixture. This increases the solubility of the surfactant molecules, leading to a higher critical micelle concentration (CMC). researchgate.net

Solvophobic Effect Enhancement : Conversely, cosolvents like glycerol (B35011) can enhance the solvophobic effect, favoring micellization and thereby decreasing the CMC. researchgate.net

The effect of various cosolvents on the aggregation of an amphiphilic copolymer, demonstrating general principles applicable to surfactants, is summarized in the table below. The data shows that cosolvents that increase the solubility of the amphiphile generally increase the CMC. The hydrogen bonding component of the solubility parameter is a key factor in describing these effects. researchgate.net

Cosolvent (at 20% in water)Effect on Critical Micelle Concentration (CMC)Primary Mechanism
EthanolIncreaseActs as a cosolvent, increasing amphiphile solubility. researchgate.net
2-PropanolIncreaseActs as a cosolvent, increasing amphiphile solubility. researchgate.net
GlycerolDecreaseFavors micellization by enhancing solvent cohesiveness. researchgate.net
FormamideMinimal EffectDoes not significantly alter the solvent quality for the amphiphile. researchgate.net

This table illustrates the general effects of cosolvents on amphiphile aggregation as observed in studies on related systems.

Formation of Higher-Order Self-Assembled Structures by this compound

Beyond simple micelles, this compound and related surfactants can form more complex, higher-order structures. These include vesicles, liposomes, and various lyotropic liquid crystalline phases, which arise from the specific packing of surfactant molecules under different conditions of concentration, temperature, and composition. rsc.orgwikipedia.org

Vesicle and Liposome (B1194612) Formation Mechanisms and Stability

Vesicles are enclosed, bilayer structures that can form spontaneously in aqueous solutions of certain surfactants. While double-chain surfactants are common vesicle-formers, some single-chain surfactants can also form these structures. researchgate.net For instance, disodium (B8443419) lauryl sulfosuccinate, an anionic surfactant with two hydrophilic groups (sulfonic and carboxylic acid), has been shown to form vesicles of approximately 160 nm in diameter. researchgate.net The formation is driven by the balance of forces between the hydrophobic tails and the hydrophilic headgroups. The strong electrostatic repulsion between the large hydrophilic headgroups in some sulfosuccinates can favor a curved bilayer structure, leading to vesicle formation. researchgate.net

The stability of these structures, often referred to as liposomes, is a critical factor for their potential applications. However, liposomes in aqueous dispersion can be prone to degradation. To enhance long-term stability, post-processing techniques are often employed. nih.gov

Freeze-drying (Lyophilization): This is a common method to produce a stable, dry powder form of liposomes. nih.gov The process involves:

Freezing: The aqueous liposome dispersion is frozen.

Primary Drying: The frozen water is removed under vacuum via sublimation.

Secondary Drying: Residual moisture is removed.

While effective, lyophilization can induce stress on the liposome structure, potentially causing changes in vesicle size or loss of encapsulated material. nih.gov The use of lyoprotectants, such as sugars (e.g., sucrose, mannitol), is crucial to protect the vesicles during this process and maintain their integrity. nih.gov

Lyotropic Liquid Crystalline Phases and Phase Transitions

Sulfosuccinate surfactants are well-known for their rich lyotropic liquid crystalline behavior, forming various ordered phases in water as a function of concentration and temperature. wikipedia.orgacs.org These phases arise from the spontaneous organization of surfactant molecules into ordered, but still fluid, arrangements. aps.org

Common lyotropic phases observed in aqueous systems of dialkyl sulfosuccinates include:

Lamellar Phase (Lα): Surfactant molecules arrange into extended bilayers separated by layers of water. This phase is often observed at higher surfactant concentrations. rsc.orgacs.org

Hexagonal Phase (H1): Cylindrical micelles are packed into a hexagonal array. nih.gov

Cubic Phase: More complex, bicontinuous structures formed from interconnected micelles. rsc.org

Phase transitions between these structures are driven by changes in conditions. For example, in AOT/water systems, increasing the surfactant concentration at ambient temperature can induce transitions from an isotropic solution to a lamellar phase, then to a bicontinuous cubic phase, and finally to an inverse hexagonal phase. rsc.org Temperature also plays a key role; studies on concentrated AOT solutions show that the repeat spacing of the lamellar phase is highly sensitive to temperature, decreasing significantly as temperature increases. acs.org

Liquid Crystalline PhaseStructural DescriptionTypical Conditions
Lamellar (Lα) Parallel bilayers of surfactant separated by water layers. rsc.orgacs.orgHigher surfactant concentration, lower temperatures. acs.org
Hexagonal (H1) Cylindrical micelles packed in a hexagonal lattice. nih.govIntermediate concentrations.
Cubic Complex, bicontinuous network of surfactant aggregates. rsc.orgSpecific concentration/temperature ranges.
Nematic (N) Micelles exhibit long-range orientational order but no positional order. aps.orgnih.govCan exist in multicomponent systems. aps.org

This table summarizes common lyotropic liquid crystal phases formed by surfactants.

The transitions between these phases can be isothermal (occurring at a constant temperature) or nonisothermal (occurring over a temperature range). researchgate.net The specific thermal behavior depends on the molecular structure of the surfactant and its interactions. researchgate.net

Hierarchical Self-Assembly in Complex Multicomponent Systems

The self-assembly of this compound can become significantly more complex in multicomponent systems, where interactions with other molecules like cosurfactants, polymers, or gelators lead to hierarchical structures. nih.gov

A notable example is the gelation of lyotropic liquid crystal phases. In a system containing a surfactant (like sodium dodecyl sulfate), a cosurfactant (n-decanol), and water, various liquid crystalline phases (lamellar, hexagonal, nematic) can be formed. nih.gov When a low-molecular-weight organogelator, such as 12-hydroxyoctadecanoic acid (12-HOA), is introduced, it can self-assemble into a fibrous network within the liquid crystalline matrix. nih.gov

This interplay can lead to novel material properties. For instance, the lamellar (Lα) phase can be successfully gelled, creating a material that exhibits the optical birefringence of the liquid crystal and the mechanical stability of a gel. nih.gov Interestingly, the gel network can influence the liquid crystal structure itself. Small-angle X-ray scattering has shown that the lamellar layer spacing can become arrested in the gelled state, indicating a higher degree of translational order compared to the gelator-free system. nih.gov

However, not all liquid crystalline phases are compatible with the gel network. Attempts to gel the hexagonal phase can result in the destruction of the long-range hexagonal order, leading to an isotropic gel. nih.gov This highlights the delicate balance of interactions required to form these complex, hierarchically ordered materials. The addition of the gelator can also shift the phase boundaries of the system, for example, by integrating into the surfactant aggregates and altering their preferred curvature. nih.gov

Interfacial and Surface Science of Sodium 1,4 Dinonyl Sulfosuccinate

Adsorption at Fluid-Fluid Interfaces (e.g., Air-Water, Oil-Water)

The efficacy of Sodium 1,4-dinonyl sulfosuccinate (B1259242) as a surfactant is rooted in its ability to adsorb at the interfaces between two immiscible fluids, such as air and water or oil and water. This adsorption fundamentally alters the properties of the interface. The molecule's amphiphilic structure, consisting of a hydrophilic sodium sulfosuccinate head group and two hydrophobic nonyl tails, drives this behavior. The hydrophilic head has a strong affinity for the aqueous phase, while the hydrophobic tails are repelled by water and preferentially orient themselves towards a non-polar phase like air or oil.

The adsorption of a surfactant at an interface is quantified through adsorption isotherms, which relate the concentration of the surfactant at the interface (surface excess concentration, Γ) to its concentration in the bulk solution (C) at a constant temperature. The surface excess concentration can be determined experimentally by measuring the surface tension of the solution at various surfactant concentrations. According to the Gibbs adsorption isotherm equation, the surface excess concentration is proportional to the rate of change of surface tension with respect to the natural logarithm of the bulk surfactant concentration. researchgate.net

As the bulk concentration of the surfactant increases, the surface excess concentration also increases until it reaches a maximum value (Γ_max) at the critical micelle concentration (CMC). jlkindustries.com At this point, the interface is saturated with surfactant molecules, and any further addition of surfactant leads to the formation of micelles in the bulk solution.

Table 1: Surface Active Properties of Sodium Dioctyl Sulfosuccinate (SDOSS) at 25°C This data is for a structurally similar compound and is presented for illustrative purposes.

ParameterValueUnitReference
Critical Micelle Concentration (CMC)2.6mmol/L researchgate.net
Surface Tension at CMC (γ_CMC)27.5mN/m researchgate.net
Maximum Surface Excess (Γ_max)1.83 x 10⁻¹⁰mol/cm² researchgate.net
Minimum Area per Molecule (A_min)0.91nm² researchgate.net

This is an interactive data table. You can sort and filter the data as needed.

The values are determined from plots of surface tension versus surfactant concentration. researchgate.net Γ_max is calculated from the slope of the linear portion of the plot of surface tension versus the logarithm of concentration just below the CMC. researchgate.net

The primary mechanism by which Sodium 1,4-dinonyl sulfosuccinate reduces interfacial tension is through the adsorption and orientation of its molecules at the fluid-fluid interface. nih.gov In an oil-water system, the hydrophilic sulfonate head group resides in the water phase, while the two nonyl hydrocarbon tails penetrate the oil phase. This arrangement disrupts the strong cohesive forces between the water molecules at the interface. By positioning themselves between the water and oil molecules, the surfactant molecules reduce the unfavorable contact between the two phases, thereby lowering the energy required to maintain or expand the interface, which manifests as a reduction in interfacial tension.

This surface activity is highly effective, as sulfosuccinate surfactants are recognized as some of the best surface tension reducers available. Molecular dynamics simulations have shown that besides creating a barrier between fluids, surfactants increase the disorder (interfacial entropy) at the interface, which further contributes to the reduction of interfacial tension, especially at high surface densities. Surfactants with flexible tails, like the nonyl chains in this compound, are particularly effective at creating this disordered interfacial film.

The amphiphilic nature of this compound dictates its orientation at an interface. At an air-water interface, the sulfosuccinate head group is immersed in the water, and the two nonyl tails are oriented towards the air. Similarly, at an oil-water interface, the tails are oriented into the oil phase.

The packing density of the surfactant molecules at the interface is a critical parameter related to its effectiveness. This can be described by the minimum area per molecule (A_min), which is the inverse of the maximum surface excess concentration (Γ_max). researchgate.net A_min represents the cross-sectional area occupied by a single surfactant molecule at the saturated interface. jlkindustries.com For dialkyl sulfosuccinates, the two alkyl chains influence the packing. The presence of two chains generally leads to a larger area per molecule compared to single-chain surfactants, which can affect the rigidity and permeability of the interfacial film.

Wetting Dynamics and Spreading Phenomena in Model Systems

Wetting is the ability of a liquid to maintain contact with a solid surface, and it is governed by the balance of adhesive and cohesive forces. Surfactants like this compound are potent wetting agents because their ability to drastically reduce surface tension allows the liquid to spread more easily across a surface. Sulfosuccinate surfactants are known for their strong wetting properties. nih.gov

When a droplet of an aqueous solution containing this compound is placed on a hydrophobic surface, the surfactant molecules adsorb at the solid-liquid and liquid-air interfaces. This adsorption lowers the solid-liquid interfacial tension and the liquid's surface tension. According to Young's equation, this reduction in interfacial energies leads to a decrease in the contact angle, promoting the spreading of the droplet over a larger area.

Studies on the closely related dioctyl sodium sulfosuccinate (DOSS) have demonstrated its effectiveness in enhancing the spreading of droplets on surfaces. For example, in agricultural applications, such surfactants are mixed with herbicides to ensure that the spray solution effectively wets and spreads across the waxy surface of plant leaves. A droplet containing a sulfosuccinate surfactant can spread more and dry faster on a leaf surface compared to solutions without a surfactant. The efficiency of a wetting agent is often related to its ability to rapidly lower surface tension, a known characteristic of sulfosuccinates.

Emulsion and Dispersion Stabilization Mechanisms

An emulsion is a dispersion of one immiscible liquid in another, such as oil in water (O/W) or water in oil (W/O). These systems are inherently unstable and tend to break down over time through processes like coalescence, flocculation, and Ostwald ripening. This compound acts as an effective emulsifying agent by stabilizing these droplets.

The primary stabilization mechanism involves the formation of a protective interfacial film around the dispersed droplets. The surfactant molecules adsorb at the oil-water interface, lowering the interfacial tension and making it easier to break up the dispersed phase into smaller droplets during emulsification. Once formed, this adsorbed layer acts as a barrier that prevents the droplets from coalescing when they collide. The stabilization can be attributed to two main repulsive forces:

Electrostatic Repulsion : As an anionic surfactant, the sulfonate head groups of this compound impart a negative charge to the surface of the droplets. This creates an electrical double layer, leading to electrostatic repulsion between adjacent droplets, which prevents them from approaching each other closely enough to merge.

Steric Repulsion : The bulky, branched nonyl chains form a protective layer that physically hinders close contact between droplets.

The combination of these effects creates a robust energy barrier that significantly enhances the kinetic stability of the emulsion.

Interfacial rheology, which describes the response of an interfacial layer to deformation, is crucial for long-term emulsion stability. The viscoelasticity of the surfactant film at the droplet surface plays a significant role in preventing coalescence. A highly viscoelastic interfacial film can effectively dampen thermal fluctuations and resist mechanical stresses that would otherwise lead to droplet rupture.

The stability of an emulsion is often correlated with the interfacial storage modulus (G') and loss modulus (G''). High G' and G'' values are indicative of a strong, viscoelastic interfacial network that enhances emulsion stability. Surfactants with branched structures, such as the two nonyl chains in this compound, can form interfacial films with a high viscoelastic modulus. This structure allows the surfactant to form a robust film that can resist deformation, thereby preventing the drainage of the continuous phase from between two approaching droplets and inhibiting coalescence. Therefore, the ability of this compound to form a strong viscoelastic film is a key mechanism contributing to its effectiveness as an emulsion stabilizer.

Steric and Electrostatic Stabilization Contributions

The stabilization of emulsions and dispersions by surfactants like this compound typically involves a combination of electrostatic and steric repulsion. Electrostatic stabilization arises from the formation of an electrical double layer around the dispersed droplets due to the ionic nature of the sulfonate headgroups. This creates a repulsive force that prevents droplets from approaching each other.

Steric stabilization, on the other hand, would be provided by the bulky dinonyl alkyl chains. When two droplets approach, the compression or overlapping of these hydrocarbon chains leads to a decrease in entropy and an increase in free energy, resulting in a repulsive force that contributes to the stability of the system.

Despite the theoretical understanding of these mechanisms, specific research quantifying the relative contributions of steric and electrostatic forces for this compound is not found in the reviewed literature. Such studies would typically involve measurements of zeta potential to quantify electrostatic repulsion and force-distance measurements using techniques like atomic force microscopy (AFM) to probe steric barriers. The absence of such data precludes the creation of a detailed data table on this topic.

Mechanisms of Destabilization (e.g., Ostwald Ripening, Coalescence, Flocculation)

Emulsions are thermodynamically unstable systems and tend to break down over time through various destabilization mechanisms.

Ostwald Ripening is a process where larger droplets grow at the expense of smaller ones due to the diffusion of the dispersed phase through the continuous phase. The rate of Ostwald ripening is influenced by the interfacial tension and the solubility of the dispersed phase in the continuous phase. While surfactants can lower interfacial tension, specific data on the effectiveness of this compound in inhibiting Ostwald ripening, such as ripening rates in its presence, are not available.

Coalescence is the merging of two or more droplets to form a single larger droplet. The surfactant film at the interface plays a crucial role in preventing coalescence by providing a protective barrier. The efficiency of this barrier depends on the packing density, mechanical strength, and viscoelasticity of the surfactant film. Studies on the coalescence kinetics of emulsions stabilized specifically with this compound are needed to understand its performance.

Flocculation is the aggregation of droplets to form clusters without the rupture of the interfacial film. This can be a precursor to coalescence. The balance of attractive (van der Waals) and repulsive (electrostatic and/or steric) forces governs flocculation. Again, specific studies detailing the flocculation behavior of emulsions stabilized by this compound are not present in the available literature.

Due to the lack of specific experimental data and detailed research findings for this compound in the public domain, a data table summarizing research findings on its role in stabilization and destabilization mechanisms cannot be generated at this time. Further empirical research is required to elucidate the specific interfacial properties and behaviors of this particular compound.

Interactions of Sodium 1,4 Dinonyl Sulfosuccinate with Other Chemical Systems

Surfactant-Polymer Interactions

The interplay between surfactants and polymers in aqueous solutions can lead to the formation of complex structures with unique properties. These interactions are fundamental to various industrial applications, including in formulations for coatings, personal care products, and drug delivery systems. evitachem.com

The interaction between anionic surfactants like Sodium 1,4-dinonyl sulfosuccinate (B1259242) and polyelectrolytes is primarily driven by electrostatic attraction between the negatively charged sulfonate headgroup of the surfactant and positively charged segments of a cationic polyelectrolyte. This interaction can lead to the formation of polymer-surfactant complexes.

In systems containing oppositely charged macromolecules, such as a cationic polymer and an anionic surfactant, a phenomenon known as complex coacervation can occur. This involves the separation of the solution into two liquid phases: a dense, polymer-surfactant-rich phase (the coacervate) and a dilute, polymer-surfactant-poor phase. ijpsonline.com Research on systems like gelatin (a cationic protein below its isoelectric point) and sodium carboxymethylcellulose (an anionic polymer) has shown that the addition of an anionic surfactant, dioctyl sulfosuccinate sodium (DSS), can enhance the interaction and promote the formation of microcapsules through complex coacervation. researchgate.net The surfactant is thought to play a crucial role in the formation of the microcapsule wall by augmenting the electrostatic interactions between the two polymers. researchgate.net

The binding process is often cooperative. Once a few surfactant molecules bind to the polymer chain, it facilitates the binding of more surfactant molecules, leading to the formation of micelle-like aggregates along the polymer chain. The presence of salt can significantly influence these interactions; at low concentrations, salt can screen the repulsions between the charged heads of the surfactant molecules, favoring aggregation, while at high concentrations, it can shield the electrostatic attraction between the surfactant and the polymer, leading to the dissolution of the complex. mdpi.com A study on a simple coacervate-forming system of DOSS in an aqueous sodium chloride solution demonstrated that increased counterion binding to the DOSS aggregates is a key mechanism driving the formation of the coacervate phase. rsc.org

The binding of an anionic surfactant to a polymer chain can induce significant conformational changes. For flexible polymers, the formation of surfactant aggregates along the polymer backbone can lead to a more compact, globular structure, often described as a "pearl necklace" model. This change in conformation can have a pronounced effect on the solution's properties, particularly its viscosity.

For instance, in studies involving the interaction of the anionic surfactant sodium dodecyl sulfate (B86663) (SDS) with nonionic cellulose (B213188) derivatives, a significant increase in viscosity is often observed at low surfactant concentrations, followed by a decrease at higher concentrations. The initial increase is attributed to the unfolding of the polymer-surfactant complexes due to electrostatic repulsion between the bound anionic surfactant headgroups. As more surfactant is added, the hydrophobic tails of the surfactant molecules begin to form micelle-like clusters, leading to a more compact structure and a subsequent decrease in viscosity. While specific data for Sodium 1,4-dinonyl sulfosuccinate is not available, similar behavior would be anticipated.

The interaction between an anionic surfactant like docusate (B154912) sodium and a nonionic polymer such as povidone has been shown to increase the viscosity of the microenvironment. This increase was attributed to polymer-surfactant aggregation, which was confirmed by changes in the zeta potential and critical aggregation concentration (CAC) values. Such changes in solution properties highlight the importance of understanding these interactions in formulation science.

The association of surfactants and polymers can lead to the self-assembly of various aggregate structures, including mixed micelles, vesicles, and hydrogels. The specific morphology of these aggregates is dependent on the concentrations of the surfactant and polymer, their chemical structures, and external conditions such as temperature and pH.

Hydrogels, which are three-dimensional polymer networks capable of holding large amounts of water, can be formed or modified through surfactant-polymer interactions. The surfactant can act as a physical cross-linker, connecting different polymer chains through micellar bridges. This can significantly enhance the mechanical properties and swelling behavior of the hydrogel. While the direct formation of hydrogels using this compound and a polymer has not been extensively documented, the underlying principles of surfactant-polymer association suggest its potential in this area.

Surfactant-Nanoparticle Interactions

Surfactants play a critical role in the synthesis and stabilization of nanoparticles. They can control particle size and shape, prevent aggregation, and modify the surface properties of the nanoparticles for specific applications.

This compound, as an anionic surfactant, can adsorb onto the surface of nanoparticles through various mechanisms. For nanoparticles with a positive surface charge, the primary driving force for adsorption is electrostatic attraction. For uncharged or negatively charged nanoparticles, adsorption can still occur through hydrophobic interactions between the nonyl tails of the surfactant and the nanoparticle surface, or through other specific chemical interactions.

This adsorption layer provides colloidal stability, preventing the nanoparticles from aggregating and settling out of solution. The charged sulfonate headgroups of the surfactant molecules orient towards the aqueous phase, creating an electrostatic repulsion between the particles. Furthermore, the hydrocarbon tails can provide steric hindrance, which also contributes to stabilization. The choice of surfactant is crucial for achieving long-term stability in various environments. For instance, studies have shown that appropriate stabilization of nanoparticles is necessary to maintain their colloidal stability and maximize their applicability. ijpsonline.com

In a study involving silver nanoparticles in a nonpolar solvent (n-decane), the adsorption of sodium bis(2-ethylhexyl) sulfosuccinate (AOT), a structurally similar surfactant, was investigated. nih.gov It was found that at concentrations below the critical micelle concentration (CMC), a monolayer of AOT covered the nanoparticle. nih.gov As the concentration increased, the surface charge (ζ-potential) of the nanoparticles increased, indicating further adsorption and the formation of a more complex adsorption layer, potentially involving the clustering of micelles on the nanoparticle surface. nih.gov

Surfactant SystemNanoparticleKey Findings on Adsorption and Stabilization
Sodium bis(2-ethylhexyl) sulfosuccinate (AOT) in n-decaneSilver (Ag)Below CMC, a monolayer of AOT forms on the nanoparticle surface. Above CMC, multilayer adsorption and micellar clustering occur, leading to increased surface charge and colloidal stability. nih.gov
Docusate sodium salt (AOT)Liquid Core for NanocapsulesUsed as an emulsifier to create stable liquid cores which are then encapsulated by polyelectrolytes. nih.gov

This table presents data for structurally similar surfactants to infer the potential behavior of this compound.

Surfactant aggregates, such as micelles and vesicles, can act as soft templates to direct the formation and control the morphology of nanoparticles during their synthesis. rsc.org The size and shape of the surfactant aggregates can be tuned by changing the surfactant concentration, temperature, or the addition of co-solvents or salts. This, in turn, influences the final size and shape of the nanoparticles.

For example, reverse micelles of AOT in nonpolar solvents are well-known nanoreactors for the synthesis of a wide variety of nanoparticles. researchgate.net The water pools within the reverse micelles act as confined environments for the chemical reactions, and the size of these water pools, which is controlled by the water-to-surfactant molar ratio, dictates the size of the resulting nanoparticles. researchgate.net While reverse micelle formation is characteristic of nonpolar solvents, in aqueous solutions, surfactants like this compound form regular micelles which can also act as templates.

Templating SurfactantNanomaterialControlled Morphology
Sodium dodecyl benzenesulfonate (B1194179) (SDBS)Nickel (Ni)Nanobelts rsc.org
Poly(vinylpyrrolidone) (PVP)Cadmium Sulfide (CdS)Nanowires, Nanotubes rsc.org
Sodium bis(2-ethylhexyl) sulfosuccinate (AOT)Gold (Au)Nanoparticles and subnanometer clusters researchgate.net

This table showcases examples of other surfactants used as templates to illustrate the principle of morphology control, a role that this compound could potentially fulfill.

Influence on Nanoparticle Aggregation and Dispersion Stability

The stability of colloidal dispersions, such as those containing nanoparticles, can be significantly influenced by the presence of surfactants. Surfactants can adsorb onto the surface of nanoparticles, altering their surface properties and consequently their tendency to aggregate. This interaction can lead to either stabilization or destabilization of the dispersion.

For solvophobic surfaces, the addition of surfactants can counteract capillary evaporation, and around the critical micelle concentration (CMC), the interaction can become repulsive, thereby enhancing the stability of the colloidal dispersion. rsc.org However, at concentrations above the CMC, the formation of micelles can introduce a depletion effect, leading to an effective attraction between particles, which may destabilize the dispersion. rsc.org

While specific studies on this compound are limited, research on the closely related surfactant, Sodium 1,4-bis(2-ethylhexyl) sulfosuccinate (AOT), provides insights into the potential role of dialkyl sulfosuccinates in nanoparticle synthesis and stability. AOT reverse micelles are noted for their high versatility as nanoreactors. researchgate.net For instance, they have been utilized in the synthesis of gold nanoparticles, where the surfactant interface plays a crucial role in protecting the nanoparticles from aggregation and controlling their growth. researchgate.net The composition of the surrounding medium can affect the properties of the AOT reverse micelles, which in turn influences the characteristics of the resulting nanoparticles. researchgate.net

The stability of nanoparticle dispersions in the presence of surfactants is a complex phenomenon influenced by factors such as the nature of the nanoparticle surface (solvophilic vs. solvophobic), the concentration of the surfactant, and the composition of the medium. rsc.org In high ionic strength slurries, where conventional ionic surfactants may be ineffective, a synergistic combination of an ionic and a nonionic surfactant has been shown to provide stability through steric hindrance. nih.gov

Interactions with Biological Macromolecules (e.g., Proteins, Lipids) in Model Systems

Anionic surfactants are known to interact strongly with biological macromolecules like proteins and lipids. cir-safety.org These interactions can lead to significant structural and functional changes in the macromolecules.

Protein-Surfactant Interactions and Conformational Changes of Adsorbed Proteins

The interaction between proteins and surfactants is a complex process that has been the subject of extensive research. Anionic surfactants can bind to proteins and, depending on the concentration, can lead to their denaturation. nih.gov It is understood that both monomeric surfactant molecules and micelles can play a role in protein denaturation. nih.gov

The process of protein unfolding in the presence of surfactants can differ from denaturation caused by chemical agents. nih.gov For charged surfactants, their high affinity for proteins often results in distinct unfolding pathways. nih.gov Studies on proteins like bovine serum albumin (BSA) and immunoglobulin G (IgG) have shown that adsorption onto a surface can induce conformational changes over extended periods, leading to phenomena like "flattening" of the protein structure. mit.edu The nature of these changes can be influenced by protein-protein and protein-surface interactions. mit.edu

The conformational state of proteins can be significantly altered by their environment. For instance, post-translational modifications like phosphorylation can induce localized conformational changes. nih.gov Similarly, the interaction with a surfactant-laden interface can cause proteins to undergo structural rearrangements. nih.govbiorxiv.org

Membrane Mimetic Systems and Solubilization of Lipid Bilayers

Surfactants can interact with and disrupt lipid bilayers, a process that is fundamental to their function in various applications, including as detergents and in the study of membrane proteins. The solubilization of lipid membranes by detergents is often described by a three-state model. researchgate.net

Anionic surfactants, due to their amphiphilic nature, can insert into lipid bilayers, leading to changes in membrane properties and, at sufficient concentrations, to the complete solubilization of the membrane into mixed micelles. researchgate.netnih.gov The interaction of surfactants with lipid membranes can modulate the bilayer's elastic properties. rsc.org

While specific data for this compound is scarce, studies with other surfactants provide valuable insights. For example, the interaction of surfactants with dipalmitoylphosphatidylcholine (DPPC) and dipalmitoylphosphatidylglycerol (B1197311) (DPPG) bilayers has been studied using techniques like electron spin resonance spectroscopy. nih.gov Such studies reveal that surfactants can decrease the mobility of phospholipid acyl chains, indicating a direct interaction with the lipid core of the membrane. nih.gov

The ability of a surfactant to solubilize a lipid membrane can be influenced by the composition of the membrane itself. nih.gov Some surfactants may cause a general disordering of the lipid bilayer before solubilization, while others may act by inducing localized disruptions. nih.gov Recent advancements have seen the use of copolymers like diisobutylene/maleic acid (DIBMA) to solubilize membrane proteins into functional lipid-bilayer nanodiscs, offering an alternative to traditional detergents. nih.gov Similarly, certain biosurfactants can induce the formation of lipid nanodiscs from phospholipid vesicles. nih.gov

Synergistic and Antagonistic Effects in Mixed Surfactant Systems

The combination of different types of surfactants in a single system can lead to synergistic or antagonistic interactions, resulting in properties that are different from the simple sum of the individual components. These effects are of great interest in formulating products with enhanced performance.

Synergistic Enhancement of Surface Activity and Colloidal Stability

Synergistic interactions in mixed surfactant systems can lead to a significant enhancement of their performance, including increased surface activity and improved colloidal stability. researchgate.netcapes.gov.br This synergy often results in a lower critical micelle concentration (CMC) for the mixture compared to the individual surfactants. researchgate.net

The mechanism behind this synergy is often attributed to the favorable interactions between the different surfactant molecules at interfaces and in micelles, which can be driven by factors like electrostatic attraction, steric effects, and changes in hydration of the headgroups. researchgate.netcapes.gov.br For example, mixtures of anionic and nonionic surfactants are known to exhibit synergistic effects that can enhance the stability of colloidal slurries, particularly in high ionic strength environments where single ionic surfactants may be ineffective. nih.gov The proposed mechanism involves the adsorption of the ionic surfactant onto the particle surface, with the nonionic surfactant penetrating this layer, leading to steric stabilization. nih.gov

In the context of ethoxylated alkyl sulfosuccinate surfactants mixed with sodium dioctyl sulfosuccinate (a dialkyl sulfosuccinate), a minimum in surface tension was observed at a specific molar ratio, indicating a synergistic interaction that enhances surface activity. researchgate.net The stability of complex systems like double emulsions can also be improved by using mixed surfactant systems, where one surfactant provides stability and another controls transport properties. nih.gov

The following table presents a conceptual overview of the impact of synergistic interactions in mixed surfactant systems on key properties.

PropertyEffect of SynergismUnderlying Mechanism
Critical Micelle Concentration (CMC)LoweredFavorable interactions between different surfactant molecules in the micelle, reducing the free energy of micellization.
Surface Tension ReductionEnhancedMore efficient packing of surfactant molecules at the interface, leading to a greater reduction in surface energy.
Colloidal StabilityIncreasedCombination of electrostatic and steric stabilization mechanisms, particularly effective in challenging conditions like high ionic strength.
Foaming/Wetting/Emulsifying PowerImprovedOptimized interfacial properties due to the combined action of the different surfactant types.

This table provides a generalized summary based on principles of surfactant science. nih.govresearchgate.netresearchgate.netnih.gov

Theoretical and Computational Investigations of Sodium 1,4 Dinonyl Sulfosuccinate Systems

Molecular Dynamics Simulations of Interfacial and Bulk Behavior

Molecular dynamics (MD) simulations are a powerful tool to study the dynamic behavior of molecules over time. For Sodium 1,4-dinonyl sulfosuccinate (B1259242), MD simulations would provide insights into its arrangement and interactions at interfaces (e.g., air-water or oil-water) and within a bulk aqueous solution.

In a typical MD simulation of this system, a simulation box would be constructed containing molecules of Sodium 1,4-dinonyl sulfosuccinate, water, and potentially an oil phase. The interactions between all atoms would be described by a force field, a set of parameters that define the potential energy of the system. By solving Newton's equations of motion for each atom, the trajectory of the system can be tracked, revealing how the surfactant molecules behave and organize themselves.

Detailed Research Findings from Analogous Systems:

Interfacial Adsorption: Simulations would likely show the amphiphilic nature of this compound, with the hydrophilic sulfosuccinate head group orienting towards the aqueous phase and the hydrophobic dinonyl tails extending into the non-polar phase or towards the air.

Surface Tension Reduction: By calculating the pressure tensor of the simulation box, the reduction in surface tension caused by the surfactant could be estimated.

Aggregate Formation: At concentrations above the critical micelle concentration (CMC), the simulations would capture the spontaneous self-assembly of surfactant molecules into micelles or other aggregate structures in the bulk phase. The size, shape, and dynamics of these aggregates could be analyzed.

Solvent Accessible Surface Area (SASA): This parameter would be calculated to understand the extent of the hydrophobic core's exposure to water, providing insights into the compactness of the formed micelles.

Property Investigated Expected Outcome from MD Simulation Significance
Orientation at Interface Hydrophilic head in water, hydrophobic tails in non-polar phase.Explains the mechanism of surface tension reduction.
Micelle Shape and Size Prediction of spherical or other aggregate shapes and their dimensions.Relates molecular structure to macroscopic properties.
Radial Distribution Functions Probability of finding water or counter-ions at a certain distance from the surfactant headgroup.Describes the hydration shell and ion binding around the micelle.

Density Functional Theory (DFT) Calculations for Molecular Conformation and Interaction Energies

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure of molecules. For this compound, DFT calculations would be employed to determine its most stable three-dimensional structure (conformation) and to quantify the strength of its interactions with other molecules.

These calculations solve the Schrödinger equation for the molecule, providing information about the electron density distribution and the energies of different molecular orbitals. This allows for a detailed understanding of the molecule's geometry, reactivity, and non-covalent interactions.

Detailed Research Findings from Analogous Systems:

Optimized Geometry: DFT would predict the bond lengths, bond angles, and dihedral angles for the most stable conformation of a single this compound molecule.

Interaction with Water: The interaction energy between the sulfosuccinate headgroup and a small number of water molecules could be calculated to understand the initial stages of hydration. This would likely reveal strong hydrogen bonding between the sulfonate group and water.

Counter-ion Binding: The binding energy of the sodium counter-ion (Na+) to the sulfonate headgroup could be calculated, providing insight into the degree of ion pairing.

Electrostatic Potential Maps: These maps would visualize the charge distribution on the molecule's surface, highlighting the electron-rich (negative) and electron-poor (positive) regions, which are crucial for intermolecular interactions.

Parameter Calculated by DFT Anticipated Finding for this compound Importance
Conformational Energy Identification of the lowest energy structure of the molecule.Provides a foundational understanding of the molecule's shape.
Interaction Energy with Water Strong negative interaction energy, indicating favorable hydration.Explains the water solubility of the hydrophilic headgroup.
HOMO-LUMO Gap The energy difference between the highest occupied and lowest unoccupied molecular orbitals.Indicates the chemical reactivity and electronic stability of the molecule.

Coarse-Grained Modeling of Self-Assembly Processes and Aggregate Structures

While all-atom MD simulations provide detailed information, they are computationally expensive for studying large-scale phenomena like the formation of many micelles over long timescales. Coarse-grained (CG) modeling is a technique that simplifies the system by grouping several atoms into a single "bead." This reduces the number of particles in the simulation, allowing for the investigation of larger systems and longer time scales.

For this compound, a CG model would typically represent the hydrophilic headgroup as one bead and the two hydrophobic nonyl tails as a series of connected beads. The interactions between these beads are parameterized to reproduce certain properties of the all-atom system or experimental data.

Detailed Research Findings from Analogous Systems:

Micelle Formation Dynamics: CG simulations would allow for the observation of the entire process of micellization, from randomly dispersed monomers to the formation of stable aggregates.

Phase Behavior: By varying the concentration of the surfactant, CG simulations could predict the different phases that may form, such as spherical micelles, worm-like micelles, or lamellar structures.

Effect of Additives: The influence of salts or other molecules on the self-assembly process and the resulting aggregate structures could be efficiently studied.

Phenomenon Studied Information Gained from CG Modeling Relevance
Self-Assembly Pathway The step-by-step mechanism of how monomers aggregate.Provides fundamental insights into the formation of supramolecular structures.
Aggregate Morphology The shape and structure of the resulting micelles or other phases.Connects molecular design to the macroscopic behavior of the surfactant solution.
System-wide Dynamics The collective behavior of a large number of surfactant molecules.Enables the study of properties that emerge from the interaction of many molecules.

Thermodynamic Modeling of Micellization and Adsorption Phenomena

Thermodynamic modeling aims to quantify the energetic driving forces behind micellization and adsorption at interfaces. This often involves a combination of experimental data and theoretical models to determine key thermodynamic parameters.

For this compound, experimental techniques like surface tensiometry and isothermal titration calorimetry (ITC) would be used to measure properties like the critical micelle concentration (CMC) at different temperatures. These data would then be used in thermodynamic models to calculate the Gibbs free energy (ΔG°mic), enthalpy (ΔH°mic), and entropy (ΔS°mic) of micellization.

Detailed Research Findings from Analogous Systems:

Spontaneity of Micellization: The negative value of ΔG°mic would confirm that micelle formation is a spontaneous process.

Driving Force: The relative contributions of enthalpy and entropy to the Gibbs free energy would reveal the primary driving force for micellization. For many surfactants, this is the "hydrophobic effect," which is largely an entropic process. wikipedia.org

Adsorption vs. Micellization: By comparing the thermodynamics of adsorption at an interface with that of micellization in the bulk, one could determine which process is more favorable under certain conditions.

Thermodynamic Parameter Typical Finding for Anionic Surfactants Interpretation
ΔG°mic NegativeMicellization is a spontaneous process.
ΔH°mic Can be positive or negative depending on temperature.Indicates whether the process is endothermic or exothermic.
ΔS°mic PositiveThe increase in disorder of the overall system (largely due to the release of ordered water molecules from around the hydrophobic tails) is a major driving force.

Advanced Characterization Techniques for Studying Sodium 1,4 Dinonyl Sulfosuccinate Systems

Scattering Techniques for Aggregate Structure and Size

Scattering techniques are indispensable for elucidating the morphology, dimensions, and organizational characteristics of Sodium 1,4-dinonyl sulfosuccinate (B1259242) aggregates, such as micelles or vesicles, in solution.

Small-Angle X-ray Scattering (SAXS) is a powerful non-destructive technique used to determine the nanoscale structure of materials. rigaku.com By analyzing the elastic scattering pattern of X-rays at very small angles, SAXS can provide information on the size, shape, and distribution of particles, such as micelles, in solution. rigaku.comresearchgate.netnih.gov The technique is based on the principle that electron density fluctuations within a sample will scatter X-rays, and the resulting interference pattern contains information about the structure that caused the scattering. rigaku.com

For Sodium 1,4-dinonyl sulfosuccinate, which is an anionic surfactant, SAXS is instrumental in characterizing the micelles it forms above its critical micelle concentration (CMC). dannalab.com Analysis of SAXS data can reveal the shape of the micelles (e.g., spherical, ellipsoidal, or cylindrical) and their dimensions. For instance, studies on similar surfactants like sodium dodecyl sulfate (B86663) (SDS) have used SAXS to reveal detailed information about the micellar shape, which can be modeled as a polydisperse triaxial ellipsoidal core-shell structure. reading.ac.uk This level of detail allows for a comprehensive understanding of how the hydrophobic dinonyl tails and the hydrophilic sulfosuccinate headgroups arrange themselves in an aqueous environment.

Furthermore, SAXS can be employed to study the effects of varying conditions such as concentration, temperature, and the presence of additives on the micellar structure of this compound. nih.gov For example, time-resolved SAXS experiments can monitor the kinetics of micelle formation or changes in micellar morphology in response to external stimuli. nih.gov

A hypothetical SAXS analysis of this compound micelles might yield the following data, which can be interpreted to determine key structural parameters.

| Structure Factor S(q) | Describes the interactions between micelles. | Indicates repulsive electrostatic interactions |

Small-Angle Neutron Scattering (SANS) is a technique analogous to SAXS but uses neutrons instead of X-rays. nih.gov The primary advantage of SANS lies in its ability to utilize contrast variation by isotopic substitution, typically by replacing hydrogen with deuterium. nih.gov This allows for the selective highlighting of different parts of a complex system. For surfactants like this compound, this means the hydrophobic core and the hydrophilic shell of a micelle can be studied independently. nih.govnist.gov

By strategically deuterating either the solvent (e.g., D₂O instead of H₂O) or the surfactant molecules, specific structural features of the aggregates can be made "visible" to the neutron beam. nist.gov This provides detailed information on the internal structure of the micelles, such as the extent of water penetration into the core and the conformation of the alkyl chains. SANS studies on the related surfactant, dioctyl sodium sulfosuccinate (AOT), have been used to characterize the microstructure of surfactant-based gels, revealing transitions between columnar hexagonal and lamellar phases depending on water content and temperature. nist.gov

A SANS experiment on this compound could provide the following detailed structural information.

Table 2: Potential SANS Findings for this compound Aggregates

Structural Feature Information Obtainable from SANS
Core Radius Determined by contrast matching the shell to the solvent.
Shell Thickness Determined by contrast matching the core to the solvent.
Aggregation Number The number of surfactant molecules per micelle.
Solvent Penetration The extent to which water molecules penetrate the micellar core.

| Inter-aggregate Structure | Characterization of the arrangement of aggregates in concentrated systems. |

Dynamic Light Scattering (DLS), also known as Photon Correlation Spectroscopy (PCS), is a non-invasive technique used to measure the size distribution of small particles in suspension or polymers in solution. unchainedlabs.comnih.gov DLS measures the time-dependent fluctuations in the intensity of scattered light that arise from the Brownian motion of the particles. unchainedlabs.com Larger particles move more slowly, causing the scattered light intensity to fluctuate at a lower frequency, while smaller particles move more rapidly, leading to higher frequency fluctuations. unchainedlabs.com Analysis of these fluctuations allows for the determination of the translational diffusion coefficient, which can then be related to the hydrodynamic diameter of the particles using the Stokes-Einstein equation. nih.gov

For this compound, DLS is an excellent tool for determining the average size (hydrodynamic diameter) and the size distribution (polydispersity) of its aggregates in solution. acs.org This information is crucial for understanding the stability and behavior of formulations containing this surfactant. For instance, DLS studies on the closely related dioctyl sodium sulfosuccinate (AOT) have shown that the hydrodynamic diameter of its aggregates is influenced by the solvent environment, with smaller aggregates observed in deep eutectic solvents compared to water. acs.org

A typical DLS measurement for an aqueous solution of this compound would provide the following key parameters.

Table 3: Illustrative DLS Results for this compound Aggregates

Parameter Description Representative Value
Hydrodynamic Diameter (Dh) The diameter of a hypothetical sphere that diffuses at the same rate as the aggregate. 10 - 20 nm
Polydispersity Index (PDI) A measure of the width of the size distribution. A value below 0.1 indicates a monodisperse sample. 0.1 - 0.3

| Zeta Potential | A measure of the magnitude of the electrostatic repulsive or attractive forces between particles, indicating the stability of the colloidal dispersion. | -30 to -50 mV (for anionic surfactant) |

Spectroscopic Methods for Molecular Interactions and Environment

Spectroscopic techniques are vital for probing the molecular-level details of this compound systems, including molecular mobility, interactions, and the local chemical environment of different parts of the surfactant molecule.

Nuclear Magnetic Resonance (NMR) spectroscopy is a versatile technique that provides detailed information about the structure, dynamics, reaction state, and chemical environment of molecules. For this compound, both ¹H and ¹³C NMR can be used to confirm the molecular structure. More advanced NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), can provide insights into the spatial proximity of different parts of the surfactant molecule within an aggregate, helping to elucidate the micellar structure.

Table 4: Expected ¹H NMR Chemical Shifts for this compound

Protons Expected Chemical Shift (δ, ppm) Multiplicity
CH₃ (terminal methyl of nonyl chain) ~0.9 Triplet
(CH₂)₇ (methylene groups of nonyl chain) ~1.2-1.4 Multiplet
-OCH₂- (methylene attached to ester oxygen) ~4.0-4.2 Multiplet
-CH(SO₃⁻)- ~3.8-4.0 Multiplet

| -CH₂-COO- | ~2.8-3.0 | Multiplet |

Infrared (IR) and Raman spectroscopy are vibrational spectroscopy techniques that provide information about the functional groups present in a molecule and their local environment. libretexts.orgyoutube.com IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes transitions between vibrational energy levels. youtube.com Raman spectroscopy, on the other hand, involves the inelastic scattering of monochromatic light, usually from a laser. researchgate.netcolumbia.edu

For this compound, both techniques can be used to identify characteristic vibrational modes of its functional groups, such as the C-H stretches of the nonyl chains, the C=O stretch of the ester groups, and the S=O stretches of the sulfonate group. libretexts.org The positions and shapes of these vibrational bands can be sensitive to the molecular environment. For example, the frequency of the C=O stretching vibration can indicate the extent of hydrogen bonding to the ester carbonyl group. Similarly, changes in the C-H stretching region can provide information about the conformational order of the alkyl chains within the micelle. Raman spectroscopy is particularly well-suited for studying aqueous solutions due to the weak Raman scattering of water. columbia.edu

Table 5: Characteristic IR/Raman Vibrational Frequencies for this compound

Functional Group Vibrational Mode Typical Wavenumber (cm⁻¹)
C-H (alkyl chains) Stretching 2850 - 2960
C=O (ester) Stretching 1730 - 1750
S=O (sulfonate) Asymmetric Stretching ~1250
S=O (sulfonate) Symmetric Stretching ~1050

| C-O (ester) | Stretching | 1150 - 1250 |

Fluorescence Spectroscopy for Microenvironment Probing

Fluorescence spectroscopy is a highly sensitive technique used to investigate the microenvironments of surfactant aggregates, such as micelles and vesicles. This method often employs fluorescent probes, like pyrene (B120774), which exhibit photophysical properties that are highly dependent on the polarity of their immediate surroundings. core.ac.ukusc.es When this compound forms micelles in an aqueous solution, these aggregates possess a nonpolar hydrocarbon core and a polar interface with water. Pyrene, being hydrophobic, preferentially partitions into the nonpolar core of these micelles. usc.es

The fluorescence emission spectrum of pyrene monomer shows several distinct vibronic bands. The ratio of the intensity of the third peak (I3) to the first peak (I1), known as the I3/I1 ratio, is particularly sensitive to the polarity of the probe's environment. rsc.orgacs.org In a nonpolar environment, such as the core of a this compound micelle, the I3/I1 ratio is higher compared to its value in polar bulk water. By monitoring this ratio as a function of surfactant concentration, one can accurately determine the critical micelle concentration (CMC). The CMC is identified as the concentration at which a sharp increase in the I3/I1 ratio occurs, signifying the formation of micelles and the transfer of pyrene from the aqueous phase to the micellar core. rsc.orgnih.gov

Furthermore, pyrene can form excited-state dimers called excimers when molecules are in close proximity. usc.es The ratio of excimer to monomer fluorescence intensity can provide information about micelle aggregation numbers and the dynamics of probe movement within the aggregates. Studies on similar anionic surfactants, such as sodium dioctyl sulfosuccinate (AOT), have utilized pyrene fluorescence to probe the polarity and structure of aggregates in various solvent systems. acs.orgresearchgate.netnih.gov For instance, the I1/I3 ratio of pyrene has been used to determine the critical aggregation concentration (cac) of AOT in deep eutectic solvents, revealing how the solvent environment affects surfactant assembly. acs.orgresearchgate.netnih.gov

Table 1: Illustrative Fluorescence Data for Determining Critical Aggregation Concentration (cac) of an Anionic Surfactant (AOT) in Different Solvents using Pyrene.

Solvent SystemI1/I3 Ratio (in absence of AOT)Critical Aggregation Concentration (cac) (mM)
Water1.402.6
Reline (Deep Eutectic Solvent)0.8010.06
Ethaline (Deep Eutectic Solvent)0.7415.52
Reline-Water (70:30 w/w)1.002.30
Ethaline-Water (70:30 w/w)0.946.24

This table contains representative data adapted from studies on sodium dioctyl sulfosuccinate (AOT) to illustrate the application of the technique. acs.org

Surface and Interfacial Rheology Techniques

Surface and interfacial rheology investigate the mechanical properties of the layers formed by surfactants like this compound at interfaces, such as liquid-air or liquid-liquid. wikipedia.org These techniques are crucial for understanding how the surfactant contributes to the stability of foams and emulsions, which depends on the viscoelasticity of the interfacial film. wikipedia.org The methods are generally categorized into dilational and shear rheology. wikipedia.org

Interfacial Dilational Rheology measures the response of interfacial tension to changes in the interfacial area. wikipedia.orgdataphysics-instruments.com Techniques like the oscillating pendant drop method involve sinusoidally expanding and compressing the surface of a droplet. wikipedia.org When the interface containing adsorbed this compound molecules is expanded, the surface concentration of the surfactant decreases, leading to a temporary increase in interfacial tension. dataphysics-instruments.com Conversely, compression increases the surface concentration and decreases the interfacial tension. dataphysics-instruments.com The relationship between the stress (change in interfacial tension) and strain (change in area) defines the dilational viscoelastic modulus (E). This modulus has both an elastic (storage) component, E', and a viscous (loss) component, E''.

Interfacial Shear Rheology measures the resistance of the interfacial layer to tangential stress without any change in its area. Instruments like the double-wall ring or magnetic needle rheometers are used to apply a shear force to the interface and measure the resulting deformation. This provides the shear viscoelastic modulus (G). These properties are vital for assessing the stability of thin liquid films in foams and emulsions against rupture.

For this compound, these techniques can characterize the kinetics of its adsorption to an interface and the strength and elasticity of the resulting film. A highly elastic film can effectively counteract mechanical disturbances, enhancing the stability of the system. For example, studies on similar surfactant systems show that the dilational modulus can reach values up to 75 mN/m, indicating a strong interfacial film, while the phase angle (the ratio of viscous to elastic contributions) remains low, signifying a predominantly elastic character. nih.gov

Table 2: Representative Interfacial Dilational Rheology Data for Surfactant Systems.

SystemMaximum Dilational Modulus (E) (mN/m)Phase Angle (δ) (°)Dominant Character
Zwitterionic Surfactant (ASB)~75&lt;15Elastic
ASB/Anionic Surfactant (PS) Mix~70&lt;18Elastic
ASB/Anionic Surfactant (AEC) Mix~70&lt;18Elastic

This table presents illustrative data from a study on zwitterionic and anionic surfactant mixtures to demonstrate the type of parameters measured. nih.gov ASB: a sulfobetaine (B10348) surfactant; PS: petroleum sulfonate; AEC: alkyl polyoxyethylene carboxylate.

Calorimetric Methods for Thermodynamic Characterization (e.g., ITC, DSC)

Calorimetric techniques are indispensable for determining the thermodynamic parameters associated with the self-assembly of this compound. Isothermal Titration Calorimetry (ITC) and Differential Scanning Calorimetry (DSC) provide direct measurements of the heat changes accompanying micellization and phase transitions.

Isothermal Titration Calorimetry (ITC) directly measures the heat released or absorbed during the formation of micelles. In a typical ITC experiment, a concentrated solution of this compound is titrated into water or a buffer solution. Below the CMC, the heat change upon injection is small, corresponding to the dilution of the surfactant monomers. As the concentration surpasses the CMC, the injected surfactant molecules aggregate into micelles, resulting in a significant heat change (the enthalpy of micellization, ΔH°m). From a single ITC experiment, one can determine the CMC, the enthalpy of micellization, and the binding stoichiometry (aggregation number). This allows for the calculation of the Gibbs free energy (ΔG°m) and entropy (ΔS°m) of micellization, providing a complete thermodynamic profile of the self-assembly process. ajchem-a.comjmaterenvironsci.com For most anionic surfactants, the micellization process is spontaneous (negative ΔG°m) and often entropy-driven, stemming from the release of structured water molecules from around the hydrocarbon tails (the hydrophobic effect). ajchem-a.com

Differential Scanning Calorimetry (DSC) is used to study the temperature-dependent phase behavior of surfactant systems. It measures the difference in heat flow required to increase the temperature of a sample and a reference. For this compound, DSC can be used to determine the Krafft temperature, which is the minimum temperature at which micelles can form. Below the Krafft temperature, the surfactant's solubility is too low for the CMC to be reached. DSC can also characterize other phase transitions, such as the gel-to-liquid-crystalline transition in vesicle bilayers formed by double-chained surfactants.

Table 3: Illustrative Thermodynamic Parameters of Micellization for Anionic Surfactants at 303 K.

SurfactantCMC (mM)ΔG°m (kJ/mol)ΔH°m (kJ/mol)TΔS°m (kJ/mol)
Sodium Dodecyl Sulfate (SDS)8.3-32.66-1.5031.16
Sodium Lauroyl Sarcosinate (SLS)14.0-34.671.2035.87

This table provides representative thermodynamic data for common anionic surfactants to illustrate the parameters obtained through calorimetric or conductometric studies. The spontaneity of micellization is indicated by the negative ΔG°m values. ajchem-a.com

Electron Microscopy (TEM, SEM) for Morphological Analysis of Aggregates and Assemblies

Electron microscopy techniques, including Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM), are powerful tools for the direct visualization of the morphology, size, and structure of aggregates formed by this compound.

Transmission Electron Microscopy (TEM) operates by passing a beam of electrons through an ultrathin sample. For surfactant systems, this often requires specialized sample preparation techniques like cryo-TEM, where the aqueous sample is flash-frozen to preserve the native structure of the aggregates in a vitrified state. TEM can provide high-resolution, two-dimensional projection images of micelles, vesicles, or other complex assemblies. From these images, one can determine the size distribution, shape (e.g., spherical, worm-like), and lamellarity (for vesicles) of the aggregates formed by this compound under specific conditions of concentration, temperature, and ionic strength. Modeling studies of the related surfactant dioctyl sodium sulfosuccinate (AOT) predict the formation of various morphologies, including small reverse micelles in nonpolar solvents and lamellar phases in aqueous environments, which can be confirmed by TEM. rsc.org

Scanning Electron Microscopy (SEM) provides information about the surface topography of a sample. An electron beam is scanned across the sample's surface, and the emitted secondary electrons are detected to form an image. While less suited for imaging solution-state structures than TEM, SEM is valuable for characterizing the morphology of dried or solid-state surfactant systems, such as films, powders, or lyotropic liquid crystalline phases. It can reveal details about the packing and organization of surfactant molecules on a larger scale.

Table 4: Morphological Analysis Capabilities for this compound Systems.

TechniqueSample StatePrimary Information ObtainedTypical Aggregates Studied
Cryo-TEMVitrified SolutionSize, Shape, Lamellarity, Internal StructureMicelles, Vesicles, Nanotubes, Liquid Crystalline Phases
SEMDried/SolidSurface Topography, Macroscopic Structure, Particle ShapeFilms, Powders, Lyotropic Phases, Emulsion Residues

This table outlines the typical applications of TEM and SEM for characterizing the various forms that this compound can adopt.

Electrokinetic Phenomena (e.g., Zeta Potential) for Colloidal Stability Assessment

Electrokinetic measurements, particularly of the zeta potential, are fundamental for assessing the stability of colloidal dispersions stabilized by this compound, such as oil-in-water emulsions or particulate suspensions. As an anionic surfactant, it adsorbs onto the surface of oil droplets or particles, creating a negatively charged interface.

The zeta potential (ζ) is the electric potential at the "slipping plane," which is the boundary separating the layer of ions bound to the particle surface from the bulk dispersant. It is a measure of the magnitude of the electrostatic repulsive forces between adjacent, similarly charged particles in a dispersion. A high absolute zeta potential value (typically > ±30 mV) indicates strong inter-particle repulsion, which helps to overcome van der Waals attractive forces and prevent flocculation and coalescence, thus ensuring long-term colloidal stability. researchgate.net

The zeta potential of a system stabilized by this compound is measured using techniques like Laser Doppler Electrophoresis. The measurement can be influenced by several factors, including the pH, ionic strength, and concentration of other species in the continuous phase. For instance, increasing the ionic strength of the medium can compress the electrical double layer around the particles, leading to a reduction in the absolute zeta potential and potentially destabilizing the colloid. researchgate.netresearchgate.net Therefore, monitoring the zeta potential under various formulation conditions is critical for optimizing the stability of products containing this compound. Studies on emulsions stabilized by other anionic surfactants like sodium dodecyl sulfate (SDS) show that they typically exhibit high negative zeta potentials, in the range of -60 to -100 mV, confirming the strong electrostatic stabilization they provide. researchgate.net

Table 5: Illustrative Zeta Potential Values and Stability Interpretation for Anionic Surfactant-Stabilized Emulsions.

Zeta Potential (mV)General Interpretation of Colloidal Stability
0 to ±10Highly Unstable, Rapid Coagulation or Flocculation
±10 to ±30Incipient Instability
±30 to ±40Moderate Stability
±40 to ±60Good Stability
&gt; ±60Excellent Stability

This table provides a general guide for interpreting zeta potential values in the context of the electrostatic stability of colloidal systems. researchgate.net

Emerging Research Directions and Future Perspectives on Sodium 1,4 Dinonyl Sulfosuccinate

Development of Novel Self-Assembly Architectures and Controlled Nanostructure Formation

The amphiphilic nature of sodium 1,4-dinonyl sulfosuccinate (B1259242), characterized by its two non-polar nonyl chains and a polar sulfonate headgroup, is the primary driver of its self-assembly in solution. ontosight.ai This process involves the spontaneous organization of surfactant molecules into thermodynamically stable aggregates to minimize the unfavorable contact between the hydrophobic tails and the surrounding solvent. bris.ac.uk Research in this area is focused on moving beyond simple micellar structures to create more complex and functional architectures.

Detailed studies, often using the closely related dioctyl sodium sulfosuccinate (AOT) as a model, have revealed a rich variety of self-assembled structures. aalto.fi The specific morphology of these aggregates is highly dependent on environmental conditions such as the nature of the solvent, surfactant concentration, and temperature. aalto.fi In apolar, hydrophobic solvents, the surfactant molecules arrange themselves to form reverse micelles, where the hydrophilic headgroups are sequestered in the core, which can encapsulate water, while the hydrophobic tails extend into the non-polar solvent. rsc.orgrsc.org Conversely, in aqueous environments, the system can form standard micelles or more complex lamellar (bilayer) phases. rsc.orgrsc.org Solvents of intermediate polarity can lead to the formation of large, internally structured aggregates where headgroups cluster within a continuous phase formed by the hydrocarbon tails. rsc.org

The ability to control the transition between these different architectures is a key research goal. This control allows for the precise tuning of the system's properties for specific applications. For instance, the formation of nanostructured films can be achieved through the controlled evaporation of solvents from a solution containing these self-assembled structures. researchgate.net The tunability of these assemblies offers a powerful bottom-up approach for fabricating novel nanomaterials. researchgate.net

Self-Assembled StructureTypical ConditionsKey Characteristics
Reverse Micelles Apolar (hydrophobic) solvents (e.g., dodecane)Hydrophilic headgroups form an inner core, capable of solubilizing water; hydrophobic tails face the solvent. rsc.orgrsc.org
Lamellar Phases Polar solvents (e.g., water)Surfactant molecules arrange into extended bilayers, similar to cell membranes. rsc.orgrsc.org
Large, Internally Structured Aggregates Solvents of intermediate polarityComplex structures with surfactant headgroups clustered within the aggregate. rsc.org
Nanostructured Films Controlled solvent evaporation from surfactant solutionsThin films with organized domains based on the precursor self-assembled structures. researchgate.net

This table provides an interactive summary of the self-assembly behavior of dialkyl sulfosuccinates like Sodium 1,4-dinonyl sulfosuccinate.

Integration into Responsive and Smart Colloidal Systems for Advanced Applications

"Smart" or "responsive" colloidal systems are materials that undergo significant changes in their properties in response to external stimuli. The tunable self-assembly behavior of this compound makes it an excellent candidate for developing such systems. The equilibrium between different aggregate morphologies can be shifted by altering environmental factors, leading to a macroscopic change in the colloid's behavior. aalto.fi

Key stimuli that can be used to control these systems include:

Solvent Polarity: As discussed, changing the solvent can dramatically alter the preferred aggregate structure, for example, from reverse micelles to lamellae. rsc.org

Temperature: Temperature changes can affect hydrophobic and hydrophilic interactions, influencing the critical micelle concentration (CMC) and the shape and size of aggregates.

Additives: The introduction of co-surfactants, salts, or other molecules can modulate the interactions between surfactant molecules, leading to new assembled structures. aalto.fi

Recent research has shown that specific interactions, such as hydrogen bonding between the sulfonate headgroup of the surfactant and solvent molecules like ethylene (B1197577) glycol, can occur in the pre-micellar region. acs.org This interaction becomes more pronounced at higher concentrations of the co-solvent and can lead to unusual surface tension behavior. acs.org Harnessing such specific, tunable interactions is fundamental to creating sophisticated smart systems for applications in areas like controlled drug delivery, switchable catalysts, and sensors.

Green Chemistry Approaches to Synthesis and Sustainable Applications

The traditional synthesis of sulfosuccinate esters involves a two-step process: the esterification of maleic anhydride (B1165640) with an alcohol (in this case, nonyl alcohol), followed by the sulfonation of the resulting diester, typically using sodium bisulfite. evitachem.comgoogle.com While effective, there is a growing emphasis on developing greener and more sustainable manufacturing processes.

Green chemistry initiatives in this area focus on several key improvements:

Waste Reduction: Innovative processes aim to minimize waste streams. For example, methods have been developed to operate at normal pressure, which reduces equipment requirements and allows for the capture and reuse of gaseous byproducts like sulfur dioxide, which can be converted back into sodium bisulfite for the sulfonation reaction. google.com Other strategies involve recycling sulfonation wastewater back into the process. google.com

Atom Economy: Research aims to improve the efficiency of the reaction, for instance, by reducing the amount of excess alcohol reactant needed, which in turn lowers raw material costs and reduces waste. google.com

Biocatalysis: The use of enzymes as catalysts offers a promising avenue for green synthesis. Laccases, for example, have been used to catalyze C-S bond formation under mild, aqueous conditions in related chemical systems, suggesting a potential future direction for enzymatic sulfonation or synthesis of sulfosuccinate precursors. researchgate.net

Advancements in Theoretical and Computational Prediction of Surfactant Behavior

The complexity of surfactant self-assembly makes it an ideal subject for theoretical and computational modeling. These methods provide insights into molecular-level interactions that are often difficult to probe experimentally. Recent advancements in computational power and modeling techniques have enabled highly accurate predictions of the behavior of surfactants like this compound.

Coarse-grained (CG) models, where groups of atoms are represented as single beads, are particularly powerful. rsc.org These simplified models allow for simulations to be run over longer time and length scales, making it possible to observe large-scale assembly processes. aalto.fi

Key computational techniques and their applications include:

Dissipative Particle Dynamics (DPD): This coarse-grained simulation technique is used to model the equilibrium self-assembly of surfactants in different solvent environments. rsc.orgrsc.org DPD simulations have successfully predicted the formation of reverse micelles in hydrophobic solvents and lamellar assemblies in water for AOT, with results that agree well with experimental data. aalto.firsc.org

Molecular Dynamics (MD): Atomistic MD simulations provide detailed information about the structure and dynamics of surfactant molecules and their interactions with the solvent. rsc.org This data is often used to parameterize the more efficient coarse-grained models. aalto.fi

Density Functional Theory (DFT): DFT calculations are employed to investigate specific electronic interactions with high accuracy. For example, DFT has been used to confirm the formation of hydrogen bonds between the sulfonate group of AOT and ethylene glycol molecules, predicting a highly stable complex. acs.org

These computational approaches are invaluable for screening potential formulations, understanding the mechanisms behind self-assembly, and guiding the design of new surfactants with tailored properties, ultimately accelerating the research and development process.

Computational MethodFocus of Prediction for Sulfosuccinate Surfactants
Dissipative Particle Dynamics (DPD) Predicts large-scale self-assembly morphologies (micelles, lamellae) in various solvents. rsc.orgrsc.org
Molecular Dynamics (MD) Provides atom-level detail on molecular conformation and interactions used to build accurate coarse-grained models. rsc.org
Density Functional Theory (DFT) Calculates the energy and geometry of specific intermolecular interactions, such as hydrogen bonding. acs.org

This interactive table outlines the primary computational methods used to predict the behavior of sulfosuccinate surfactants.

Potential for Advanced Materials Science Applications (e.g., Templating, Nanoreactors)

The well-defined and tunable self-assembled structures of this compound and its analogs are being explored as versatile tools in advanced materials science. The aggregates can serve as soft templates or confined environments for the synthesis and organization of other materials.

A prominent application is the use of water-in-oil microemulsions as nanoreactors . researchgate.net The tiny aqueous cores of the reverse micelles act as isolated, size-constrained reaction vessels. aalto.fi This allows for the synthesis of nanoparticles with controlled size and morphology, as the growth of the particle is physically limited by the dimensions of the micellar core.

Furthermore, these surfactant systems can be used for templating , directing the assembly of other components. researchgate.net For example, surfactant microemulsions can be used to create hierarchical arrangements of nanoparticles on a surface, forming filament networks. This provides a facile, bottom-up strategy for creating nanostructured coatings and films with tunable properties. researchgate.net The versatility of this approach allows for the incorporation of different types of nanoparticles and the use of various surfaces, opening up possibilities for creating functional materials for electronics, catalysis, and sensing. researchgate.net

Q & A

Q. What are the optimized synthesis methods for Sodium 1,4-dinonyl sulfosuccinate without phase-transfer catalysts?

Synthesis can be adapted from methods used for structurally analogous sulfosuccinates. Key steps include:

  • Sulfonation conditions : React succinic anhydride with dinonyl alcohol under controlled temperature (e.g., 60–80°C) and inert atmosphere to form the ester intermediate.
  • Sulfonation : Introduce sulfonic acid groups using sulfonating agents like chlorosulfonic acid or sulfur trioxide. Optimize molar ratios (e.g., 1:1.2 ester-to-sulfonating agent) to minimize byproducts .
  • Neutralization : React with sodium hydroxide to form the sodium salt.
  • Purification : Use solvent extraction (e.g., ethyl acetate/water partitioning) and recrystallization from ethanol.
ParameterOptimal Condition
Temperature70–80°C
Reaction Time4–6 hours
Molar Ratio (Ester:Sulfonating Agent)1:1.2
Yield~75–85% (theoretical)

Q. How can the structural integrity of this compound be validated experimentally?

Use a combination of analytical techniques:

  • NMR Spectroscopy : Confirm ester and sulfonate groups via 1^1H NMR (δ 4.2–4.5 ppm for ester protons; δ 3.8–4.0 ppm for sulfonate-associated protons) and 13^13C NMR (carbonyl peaks at ~170–175 ppm) .
  • FTIR : Identify characteristic bands for sulfonate (S=O stretching at 1040–1220 cm1^{-1}) and ester (C=O at 1730–1760 cm1^{-1}) .
  • Mass Spectrometry : Confirm molecular weight (e.g., ESI-MS: m/z 444.56 [M+Na]+^+) and fragmentation patterns .

Advanced Research Questions

Q. How does this compound influence reverse micelle formation and nanoparticle synthesis?

In reverse micelle systems, the surfactant’s branched alkyl chains (dinonyl groups) affect micellar size and stability. Key considerations:

  • Solvent Selection : Use low-polarity solvents (e.g., cyclohexane) to stabilize micelles. Adjust water-to-surfactant ratio (W0W_0) to control micelle size .
  • Characterization : Employ dynamic light scattering (DLS) to monitor micelle diameter (typically 5–20 nm) and TEM for nanoparticle morphology.
  • Applications : Gold nanoparticle synthesis shows size dependency on micelle dynamics. Higher surfactant concentrations yield smaller, monodisperse nanoparticles due to reduced droplet coalescence .

Q. What structural features of this compound enhance its efficacy in dispersing carbon nanotubes (CNTs)?

Compare performance with single-/double-chain sulfosuccinates (e.g., sodium dioctyl sulfosuccinate):

  • Branching vs. Linear Chains : Dinonyl’s branched structure reduces critical micelle concentration (CMC), improving CNT dispersion at lower concentrations .
  • Dispersion Metrics : Quantify via UV-Vis (absorbance at 500 nm for dispersed CNTs) and TEM to assess homogeneity.
  • Competitive Analysis : Triple-chain variants (e.g., TC14) outperform dinonyl in natural latex systems due to higher steric stabilization .

Q. What methodologies assess the environmental impact of this compound?

Follow EPA endocrine disruptor screening frameworks:

  • Acute Toxicity : Use Daphnia magna assays (LC50_{50} values).
  • Bioaccumulation : Measure log KowK_{ow} (octanol-water partition coefficient); expected >4 due to hydrophobicity.
  • Degradation Studies : Conduct OECD 301B tests (ready biodegradability) under aerobic conditions .

Data Contradictions & Limitations

  • Structural Analogues : Most evidence pertains to dioctyl/dihexyl variants. Dinonyl-specific data (e.g., CMC, toxicity) require extrapolation and validation .
  • Synthesis Scalability : Lab-scale methods (e.g., ) may not translate directly to industrial production due to solvent/reagent costs.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.